1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
Molecular Formula |
C23H25ClN4O2S |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H25ClN4O2S/c1-15(2)30-12-6-11-27-21(29)18-13-16(3)9-10-20(18)28-22(27)25-26-23(28)31-14-17-7-4-5-8-19(17)24/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3 |
InChI Key |
BWCZQIOFOUXXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=CC=CC=C4Cl)N(C2=O)CCCOC(C)C |
Origin of Product |
United States |
Biological Activity
1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring fused with a quinazoline moiety, which is known for diverse pharmacological properties. The unique functional groups present in this compound contribute to its interaction with biological targets, making it a subject of interest in drug development.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of various functional groups that may influence its biological activity. The chlorobenzyl thio group and isopropoxypropyl substituent are particularly noteworthy for their potential roles in pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Cytotoxicity Assessment
A study involving related quinazolinone derivatives demonstrated significant cytotoxic effects against human cancer cell lines. For example, compounds showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 cells . Such findings indicate that structural modifications can enhance the potency of these compounds against tumor cells.
Research has indicated that compounds like this compound may exert their effects through multiple mechanisms:
- Induction of Apoptosis : Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in apoptosis pathways.
- Cell Cycle Arrest : Evidence shows that certain derivatives can cause cell cycle arrest at specific phases, which is crucial for therapeutic applications in oncology.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 2.44 | Cytotoxic against HCT-116 |
| Compound B | Structure B | 6.29 | Topo II inhibitor |
| Compound C | Structure C | 9.43 | Induces apoptosis |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Modifications and Bioactivity
Key structural differences among triazoloquinazolinones lie in substituent positions and electronic properties. Below is a comparative analysis of similar compounds:
Structure-Activity Relationships (SAR)
Position 1 Substituents :
- 2-Chlorobenzylthio (target compound) vs. 3-chlorobenzylthio : The ortho-chloro position may enhance steric interactions with target receptors compared to meta-substituted analogues.
- Methyl or pyridinyl groups : Smaller substituents like methyl reduce sedation, while aromatic groups (e.g., pyridinyl) improve receptor affinity.
Position 4 Substituents :
Position 7 Substituents :
Pharmacological and Computational Insights
- Anticancer Potential: The 2-chlorobenzyl group in the target compound shares structural similarities with SHP2 inhibitors, suggesting possible tyrosine phosphatase inhibition .
Preparation Methods
Cyclization Reactions
The triazoloquinazolinone scaffold is typically synthesized via cyclization of hydrazine derivatives with quinazolinone precursors. A common approach involves:
-
Condensation of 2-hydrazinoquinazolin-4(3H)-one with substituted carboxylic acids under reflux conditions.
-
Cyclocondensation using reagents like POCl₃ or PCl₅ to activate carbonyl groups, facilitating ring closure.
Key Reaction Pathway :
Example Conditions :
Optimization and Reaction Parameters
Solvent and Catalyst Selection
| Parameter | Triazoloquinazolinone Core | 2-Chlorobenzylthio Introduction | 3-Isopropoxypropyl Introduction |
|---|---|---|---|
| Solvent | Ethanol, THF | DMF, DMSO | DMF, THF |
| Catalyst | POCl₃, PCl₅ | K₂CO₃, DMAP | K₂CO₃, NaH |
| Temperature | Reflux | 60–80°C | 60–80°C |
| Reaction Time | 23–29 hours | 6–12 hours | 8–12 hours |
Characterization Data
Spectroscopic Analysis
IR (KBr, cm⁻¹) :
¹H NMR (CDCl₃, δ ppm) :
-
Isopropoxypropyl : 1.20–1.30 (m, 6H, CH(CH₃)₂), 3.30–3.40 (m, 2H, OCH₂), 4.10–4.20 (t, 2H, CH₂O).
-
2-Chlorobenzylthio : 4.50–4.60 (s, 2H, CH₂S), 7.20–7.50 (m, 3H, Ar-H).
MS (EI, m/z) :
Challenges and Solutions
-
Regioselectivity :
-
Purity :
Comparative Reaction Yields
Q & A
Basic: What synthetic strategies are recommended for preparing this triazoloquinazoline derivative, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step routes, typically starting with condensation of chlorobenzyl thiol derivatives with quinazolinone precursors. Key steps include:
- Nucleophilic substitution : Introduction of the 2-chlorobenzylthio group via thiol-alkylation under reflux in polar aprotic solvents (e.g., DMF or dioxane) with triethylamine as a catalyst .
- Functionalization of the quinazolinone core : The 3-isopropoxypropyl group is introduced through alkylation or Mitsunobu reactions, requiring careful pH control (pH 7–9) to avoid side reactions .
- Final cyclization : Formation of the triazolo ring using thermal or microwave-assisted conditions, monitored by TLC/HPLC to ensure completion .
Optimization : Adjust solvent polarity, catalyst loading (e.g., 10–15 mol% triethylamine), and reaction time (6–12 hours) to maximize yield (reported 60–75%) and purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks for the 2-chlorobenzylthio (δ 4.2–4.5 ppm for SCH2), isopropoxypropyl (δ 1.2–1.4 ppm for CH3), and methylquinazolinone (δ 2.3–2.5 ppm) groups. Compare with reference spectra of analogous triazoloquinazolines .
- X-ray crystallography : Resolve the triazoloquinazoline core geometry (bond angles: 105–110° for N1-C2-N3) and confirm regioselectivity of substitutions. Use SHELX software for refinement .
- IR spectroscopy : Identify key vibrations (e.g., C=O stretch at 1680–1700 cm⁻¹, C-S at 650–700 cm⁻¹) to verify functional groups .
Advanced: How can DFT calculations elucidate electronic properties and guide structure-activity relationships (SAR)?
Answer:
- Parameter selection : Use B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity sites (e.g., electron-deficient triazolo ring for nucleophilic attacks) .
- Validation : Compare DFT-derived bond lengths/angles with X-ray data (e.g., C-N bond: 1.32 Å calc. vs. 1.34 Å expt.). Discrepancies >0.02 Å suggest need for hybrid functionals (e.g., M06-2X) .
- SAR insights : Correlate computed dipole moments with solubility trends or charge distribution with observed biological activity (e.g., higher dipole moments enhance aqueous solubility) .
Advanced: How should researchers address contradictions in reported biological activity data for triazoloquinazoline analogs?
Answer:
- Structural benchmarking : Confirm substituent positions (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl) via crystallography, as positional isomers exhibit divergent bioactivity .
- Assay standardization : Control variables like cell line passage number (e.g., HepG2 vs. MCF-7), incubation time (48–72 hours), and compound purity (>95% by HPLC) to reduce variability .
- Mechanistic studies : Use kinase profiling or molecular docking (AutoDock Vina) to validate target engagement (e.g., EGFR inhibition IC50: 0.8–1.2 µM) and rule off-target effects .
Advanced: What methodologies resolve low yields in the final cyclization step?
Answer:
- Catalyst screening : Test Pd(OAc)2 (2 mol%) or CuI (5 mol%) to accelerate cyclization. Copper catalysts often improve yields by 15–20% in heterocyclic formations .
- Solvent effects : Switch from DMF to toluene for high-temperature reactions (110–120°C), reducing side-product formation via azeotropic water removal .
- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species (e.g., nitrene intermediates) and adjust reaction time dynamically .
Basic: How are stability and storage conditions determined for this compound?
Answer:
- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for triazoloquinazolines). Store at –20°C in amber vials under argon to prevent oxidation .
- HPLC stability assays : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Peaks with >5% impurity indicate need for desiccants or stabilizers (e.g., BHT) .
Advanced: What computational tools predict metabolic pathways and toxicity profiles?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated hydroxylation at the isopropoxypropyl chain) .
- Toxicity alerts : Rule out mutagenicity (Ames test predictions) or hERG inhibition (IC50 < 1 µM) early in development .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
- Purification : Replace column chromatography with recrystallization (ethanol/water) or automated flash systems (Biotage Isolera) for higher throughput .
- Exotherm management : Use jacketed reactors to control temperature during exothermic steps (e.g., thiol-alkylation) and prevent runaway reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
